REACTION_CXSMILES
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[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][CH:5]=1)=[O:3].C(O[CH:14](OCC)[N:15]([CH3:17])[CH3:16])C>>[CH3:14][N:15]([CH3:17])[CH:16]=[CH:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([Cl:10])=[CH:6][CH:5]=1)=[O:3]
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Name
|
|
Quantity
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3.05 g
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Type
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reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)Cl
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Name
|
|
Quantity
|
3.6 mL
|
Type
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reactant
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Smiles
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C(C)OC(N(C)C)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
|
CUSTOM
|
Details
|
precipitation
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Type
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CUSTOM
|
Details
|
the precipitate is isolated by filtration
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Type
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CUSTOM
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Details
|
dried
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Name
|
|
Type
|
product
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Smiles
|
CN(C=CC(=O)C1=CC=C(C=C1)Cl)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |